molecular formula C20H15ClN4O4S B2490324 methyl 3-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)thiophene-2-carboxylate CAS No. 941982-41-8

methyl 3-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)thiophene-2-carboxylate

Cat. No. B2490324
CAS RN: 941982-41-8
M. Wt: 442.87
InChI Key: UNUUZBKTFNSPTJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thiophene derivatives involves multiple steps, including halogenation, O-alkylation, and decarboxylation processes. For instance, the synthesis of ethyl 7-Methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate showcases a complex synthesis route involving three component reactions and characterization through spectral studies (Viveka et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds closely related to the specified chemical is determined through various spectroscopic techniques and crystallography. For example, the synthesis of 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester demonstrated the importance of X-ray crystallography in confirming regiospecific synthesis and analyzing conformational differences (Kumarasinghe et al., 2009).

Chemical Reactions and Properties

The chemical reactivity and synthesis pathways of thiophene derivatives are explored through various reactions. The creation of novel compounds via cyclocondensation of pyrazole derivatives, illustrating the diverse chemical reactions these compounds undergo, has been noted (Khalifa et al., 2017).

Physical Properties Analysis

The physical properties, such as crystallization and hydrogen bonding patterns, are crucial for understanding the stability and solubility of these compounds. The study on the crystal structure of methyl 2-amino-4-(4-chloro­phenyl)-4H-pyrano[3,2-c]coumarin-3-carboxyl­ate highlighted significant insights into its hydrogen bonding patterns and structural stability (Shi et al., 2005).

Chemical Properties Analysis

The analysis of chemical properties includes reactivity, potential biological activities, and interactions with various reagents. For instance, the study on the synthesis and reactions of some 2-Methyl-4-oxo-4 H -1-benzopyrans and 2-Methyl-4-oxo-4 H -1-benzo[ b ]-thiopheno[3,2- b ]pyrans provides an extensive overview of the chemical behavior and potential applications of thiophene derivatives in medicinal chemistry (Ibrahim et al., 2002).

Scientific Research Applications

Synthesis and Structural Studies

  • The compound is involved in the synthesis of dimethyl 3-amino-5-(2-oxo-2-arylethyl)thiophene-2,4-dicarboxylates via the ring opening of related carboxylates by alkoxide ions. This method is noted for its simplicity, efficiency, and economy (Sahu et al., 2015).
  • In the context of drug development, specifically local anesthetics like articaine, derivatives of methyl 3-aminothiophene-2-carboxylate (a precursor) are scrutinized under the European REACH legislation for their genotoxic/mutagenic and carcinogenic potentials (Lepailleur et al., 2014).

Novel Chemical Transformations

  • Innovative transformations of amino and carbonyl/nitrile groups in related thiophenes are explored for thienopyrimidine synthesis. These studies expand the chemical repertoire and provide insights into novel synthetic pathways (Pokhodylo et al., 2010).

Development of Antimicrobial and Anticancer Agents

  • Some derivatives of methyl 3-aminothiophene-2-carboxylate show promising results as potential antimicrobial and anticancer agents, indicating their relevance in pharmaceutical research (Hafez et al., 2016).

Insecticidal Activity Research

  • Carbamoylated and acylated pyrazolines derived from methyl 3-(4-chlorophenyl)-1-[N-(4-chlorophenyl)carbamoyl]-4-methyl-2-pyrazoline-4-carboxylate have been studied for their insecticidal activities, suggesting potential applications in pest control (Hasan et al., 1996).

properties

IUPAC Name

methyl 3-[[2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O4S/c1-29-20(28)18-14(6-9-30-18)22-17(26)11-24-7-8-25-16(19(24)27)10-15(23-25)12-2-4-13(21)5-3-12/h2-10H,11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUUZBKTFNSPTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)thiophene-2-carboxylate

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